molecular formula C18H12ClN3 B143440 2-Amino-4-(3-chlorophenyl)-6-phenylpyridine-3-carbonitrile CAS No. 126202-89-9

2-Amino-4-(3-chlorophenyl)-6-phenylpyridine-3-carbonitrile

Cat. No. B143440
M. Wt: 305.8 g/mol
InChI Key: NGKZWOHMJGDLDA-UHFFFAOYSA-N
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Description

2-Amino-4-(3-chlorophenyl)-6-phenylpyridine-3-carbonitrile, also known as CC-1065 analog, is a synthetic compound that has been extensively studied for its potential applications in cancer therapy. It belongs to the family of pyridine derivatives and is known for its potent cytotoxic effects on cancer cells.

Scientific Research Applications

2-Amino-4-(3-chlorophenyl)-6-phenylpyridine-3-carbonitrile has been extensively studied for its potential applications in cancer therapy. It has been shown to exhibit potent cytotoxic effects on cancer cells, with selectivity towards certain types of cancer cells. Several studies have investigated the use of this compound in combination with other chemotherapeutic agents to enhance its efficacy.

Mechanism Of Action

The mechanism of action of 2-Amino-4-(3-chlorophenyl)-6-phenylpyridine-3-carbonitrile involves the binding of the compound to DNA and the inhibition of DNA synthesis. This results in the induction of apoptosis, or programmed cell death, in cancer cells. The compound has been shown to exhibit selectivity towards cancer cells, which makes it a promising candidate for cancer therapy.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Amino-4-(3-chlorophenyl)-6-phenylpyridine-3-carbonitrile have been extensively studied. The compound has been shown to induce DNA damage and inhibit DNA synthesis, leading to the induction of apoptosis in cancer cells. It has also been shown to exhibit anti-angiogenic effects, which may contribute to its anti-cancer activity.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Amino-4-(3-chlorophenyl)-6-phenylpyridine-3-carbonitrile in lab experiments include its potent cytotoxic effects on cancer cells and its selectivity towards certain types of cancer cells. However, the compound is challenging to synthesize, and its use in clinical settings may be limited by its toxicity and potential side effects.

Future Directions

Several future directions for research on 2-Amino-4-(3-chlorophenyl)-6-phenylpyridine-3-carbonitrile include the development of new synthesis methods to improve the yield and purity of the compound, the investigation of its potential applications in combination with other chemotherapeutic agents, and the exploration of its anti-angiogenic effects. Additionally, further studies are needed to explore the potential side effects and toxicity of the compound, as well as its efficacy in clinical settings.

Synthesis Methods

The synthesis of 2-Amino-4-(3-chlorophenyl)-6-phenylpyridine-3-carbonitrile involves several steps, including the reaction of 3-chlorobenzaldehyde with malononitrile to form 3-chloro-2-cyanoacrylic acid. This intermediate is then reacted with 2-aminopyridine in the presence of a catalyst to form the final product. The synthesis of this compound is challenging, and several modifications have been proposed to improve the yield and purity of the product.

properties

CAS RN

126202-89-9

Product Name

2-Amino-4-(3-chlorophenyl)-6-phenylpyridine-3-carbonitrile

Molecular Formula

C18H12ClN3

Molecular Weight

305.8 g/mol

IUPAC Name

2-amino-4-(3-chlorophenyl)-6-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C18H12ClN3/c19-14-8-4-7-13(9-14)15-10-17(12-5-2-1-3-6-12)22-18(21)16(15)11-20/h1-10H,(H2,21,22)

InChI Key

NGKZWOHMJGDLDA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC(=CC=C3)Cl)C#N)N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC(=CC=C3)Cl)C#N)N

synonyms

Dalfopristin+Quinupristin

Origin of Product

United States

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